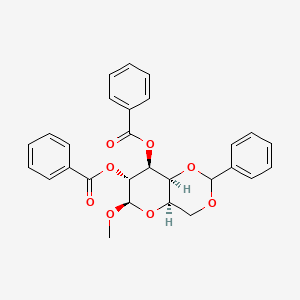

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside involves multiple steps, including protection and deprotection strategies, as well as glycosylation reactions. For instance, the synthesis of O-benzylated thio sugars from derivatives of 2,3,6-tri-O-benzyl-1-thio-d-galactopyranose demonstrates the complexity and versatility of carbohydrate synthesis techniques. These processes often involve the sequential isomerization, acylation, and hydrolysis steps, followed by reactions with sulfur nucleophiles to produce thio sugars, showcasing the intricate manipulation of functional groups required to achieve desired targets (Nashed & Anderson, 1977).

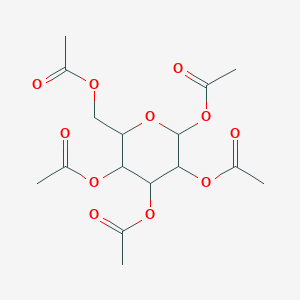

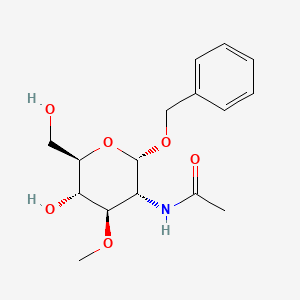

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by the presence of benzylidene and benzoyl protective groups. These groups influence the compound's reactivity and physical properties. For example, the synthesis and characterization of related glycosides reveal the impact of these groups on the glycosidic bond formation and the overall molecular conformation. Crystal structure analysis of such compounds can provide insights into their conformation, which is crucial for understanding their reactivity and interaction with other molecules (Krajewski et al., 1985).

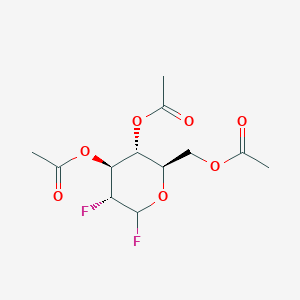

Chemical Reactions and Properties

The chemical reactivity of this compound and its derivatives often involves selective acylation, benzylation, and glycosylation reactions. These reactions are pivotal in constructing complex carbohydrate structures. The selective benzylation of D-galactopyranosides, for example, demonstrates the nuanced control over functional group manipulation required in the synthesis of carbohydrate derivatives. Such selective reactions enable the construction of specific glycosidic linkages, essential for the synthesis of oligosaccharides and glycoconjugates (Flowers, 1975).

科学的研究の応用

Chemical Synthesis and Reactivity Studies Research involving Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside focuses significantly on its synthesis and reactivity. Hull, Orchard, and Owen (1977) studied the reactions of 4,6-disulphonates of methyl d-glucopyranosides and -galactopyranosides with thio-nucleophiles, demonstrating important aspects of its chemical behavior (Hull, Orchard, & Owen, 1977). Similarly, Fréchet and Baer (1975) explored the synthesis and methanolysis of certain 2‐O‐Benzylated D‐Galactopyranosyl and D‐Galactofuranosyl‐Halides, including derivatives of this compound (Fréchet & Baer, 1975).

Affinity Chromatography and Ligand Development Ziegler, Eckhardt, Strayle, and Herzog (1992) utilized a series of 2,3-di-O-benzoyl-D-galactopyranosides, including the alpha- and beta-derivatives of this compound, for the synthesis of ligands used in affinity chromatography, specifically for isolating serum amyloid P protein from human serum (Ziegler, Eckhardt, Strayle, & Herzog, 1992).

Regioselective Acylation and Methylation Research by Osborn, Brome, Harwood, and Suthers (2001) on the regioselective C-3-O-acylation and O-methylation of 4,6-O-benzylidene-beta-D-gluco- and galactopyranosides, including this compound, has provided insights into selective chemical modifications important in the field of carbohydrate chemistry (Osborn, Brome, Harwood, & Suthers, 2001).

Synthetic Mucin Fragments In the context of synthetic biology, Abbas, Kohata, and Matta (1987) conducted studies on synthetic mucin fragments using derivatives of this compound. These studies are significant for understanding the synthesis and properties of complex carbohydrates and their potential biomedical applications (Abbas, Kohata, & Matta, 1987).

作用機序

Target of Action

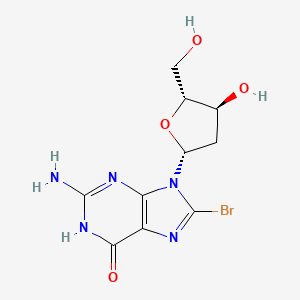

Methyl 2,3-dibenzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is a biochemical used in proteomics research

Mode of Action

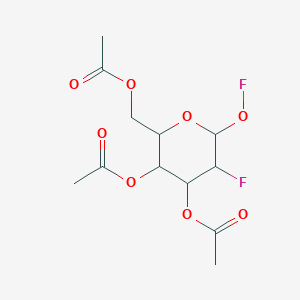

It is known that benzylidene acetals, a group to which this compound belongs, are widely used in synthetic carbohydrate chemistry . They form a new chiral center during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .

Biochemical Pathways

As a benzylidene acetal, it may play a role in the synthesis of various sugars .

Result of Action

As a biochemical used in proteomics research , it may be involved in the study of proteins, their structures, functions, and interactions.

特性

IUPAC Name |

[(4aR,6R,7R,8S,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8/c1-31-28-24(35-26(30)19-13-7-3-8-14-19)23(34-25(29)18-11-5-2-6-12-18)22-21(33-28)17-32-27(36-22)20-15-9-4-10-16-20/h2-16,21-24,27-28H,17H2,1H3/t21-,22+,23+,24-,27?,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMUHSNJRXPSSA-UIMVVKBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53598-03-1 |

Source

|

| Record name | β-D-Galactopyranoside, methyl 4,6-O-(phenylmethylene)-, dibenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53598-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)

![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)

![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)